An In-depth Technical Guide to 2,2'-Methylenebis(4,6-di-tert-butylphenol)
An In-depth Technical Guide to 2,2'-Methylenebis(4,6-di-tert-butylphenol)
Introduction
2,2'-Methylenebis(4,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. Its molecular architecture, featuring two phenolic rings linked by a methylene bridge and shielded by bulky tert-butyl groups, imparts significant stability and reactivity characteristics that are highly valued in industrial applications. As a primary antioxidant, its principal role is to inhibit oxidative degradation in organic materials by terminating free-radical chain reactions. This guide provides a comprehensive technical overview of its chemical properties, analytical methodologies, and functional applications, designed for researchers, scientists, and professionals in material science and drug development.
While the specific isomer 2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS No. 14362-12-0) is the focus of this guide, the available public data is limited. Therefore, to provide a more complete technical picture, this guide will also draw upon and explicitly reference data from closely related, well-studied structural isomers, such as 4,4'-Methylenebis(2,6-di-tert-butylphenol) (CAS No. 118-82-1) and 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS No. 119-47-1), which share the core hindered phenol functionality.
Physicochemical Properties
The physical characteristics of a stabilizing agent are critical to its performance, governing its solubility, volatility, and compatibility within a polymer or liquid matrix. The properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol) make it highly suitable for applications requiring thermal stability and low migration.
| Property | Value | Significance & Rationale | Source |
| IUPAC Name | 2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol | Defines the precise chemical structure. | [1] |
| CAS Number | 14362-12-0 | Unique identifier for this specific chemical substance. | [1] |
| Molecular Formula | C₂₉H₄₄O₂ | Indicates the elemental composition of the molecule. | [1] |
| Molecular Weight | 424.7 g/mol | Essential for stoichiometric calculations and formulation. | [1] |
| Appearance | Light yellow crystalline solid | Typical form for related hindered phenols, affecting handling and dispersion. | [2] |
| Melting Point | 154-158 °C (for 4,4' isomer) | High melting point indicates thermal stability, crucial for melt processing of polymers. | |
| Solubility | Practically insoluble in water; Soluble in aromatic and organic solvents | Hydrophobicity ensures compatibility with non-polar materials like plastics and oils. | [3] |
| Vapor Pressure | <1 hPa (for 2,2'-methylenebis(4-methyl-6-tert-butylphenol)) | Low volatility prevents loss of the antioxidant during high-temperature processing and extends service life. | [4] |
Reactivity and Antioxidant Mechanism
The efficacy of 2,2'-Methylenebis(4,6-di-tert-butylphenol) stems from its function as a radical scavenger. The tert-butyl groups positioned ortho to the hydroxyl groups provide significant steric hindrance. This structural feature is not accidental; it is the cornerstone of its function.
Mechanism of Action: During the auto-oxidation cycle of an organic material, highly reactive peroxy radicals (ROO•) are formed. These radicals propagate chain reactions that lead to material degradation. 2,2'-Methylenebis(4,6-di-tert-butylphenol) interrupts this cycle by donating the hydrogen atom from one of its phenolic hydroxyl groups to the peroxy radical. This action neutralizes the reactive radical, forming a stable hydroperoxide (ROOH).
The resulting phenoxyl radical on the antioxidant molecule is significantly stabilized by two factors:
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Resonance: The unpaired electron can delocalize across the aromatic ring.
-
Steric Hindrance: The bulky ortho tert-butyl groups physically shield the radical center, preventing it from initiating new oxidation chains. This stability is the defining characteristic of a primary antioxidant, ensuring that the "cure" is not worse than the disease.[5]
Spectral Identification and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2,2'-Methylenebis(4,6-di-tert-butylphenol).
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Nuclear Magnetic Resonance (¹H & ¹³C NMR): NMR spectroscopy provides detailed information about the molecular structure.
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¹H NMR: Key signals include distinct peaks for the aromatic protons, a singlet for the methylene bridge protons (-CH₂-), sharp singlets for the numerous protons of the tert-butyl groups, and a characteristic signal for the acidic hydroxyl protons (-OH).[6]
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the methylene bridge carbon, the quaternary and methyl carbons of the tert-butyl groups, and the carbon atom bonded to the hydroxyl group.[1]
-
-
Infrared (IR) Spectroscopy: IR analysis identifies functional groups. A broad absorption band in the region of 3650-3200 cm⁻¹ is a definitive indicator of the O-H stretching of the phenolic hydroxyl group. Strong bands corresponding to C-H stretching in the aromatic and aliphatic regions (3100-2850 cm⁻¹) and C=C stretching in the aromatic ring (1600-1450 cm⁻¹) would also be prominent.
-
Mass Spectrometry (MS): This technique confirms the molecular weight and can reveal structural information through fragmentation patterns. The mass spectrum would show a strong molecular ion peak [M]⁺ corresponding to the molecular weight of 424.7.[1]
Synthesis Overview
The synthesis of methylene-bridged bisphenols is typically achieved through an electrophilic aromatic substitution reaction. The process generally involves the acid-catalyzed condensation of a substituted phenol with formaldehyde or a formaldehyde equivalent like methylal.[7][8]
Causality of the Synthesis:
-
Activation: An acid catalyst (e.g., sulfuric acid) protonates the formaldehyde, forming a highly reactive electrophile.
-
Substitution: The electron-rich phenol (2,4-di-tert-butylphenol) acts as a nucleophile, attacking the electrophile. The substitution occurs preferentially at the ortho position relative to the powerful activating hydroxyl group.
-
Condensation: A second molecule of the phenol reacts with the intermediate, forming the methylene bridge and yielding the final bisphenol product. The high yield of this reaction makes it industrially viable.[7]
Analytical Protocol: Quantification via HPLC
Accurate quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in materials is crucial for quality control and regulatory compliance.[9] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
Objective: To provide a reliable, step-by-step protocol for the quantification of 2,2'-Methylenebis(4,6-di-tert-butylphenol) using a Reverse-Phase HPLC (RP-HPLC) system with UV detection.
Rationale for Method:
-
Reverse-Phase (C18 Column): The non-polar nature of the analyte makes it well-suited for retention on a non-polar stationary phase like C18.
-
UV Detection: The presence of aromatic rings in the molecule results in strong UV absorbance, allowing for sensitive detection.
Step-by-Step Protocol:
-
Materials and Reagents:
-
2,2'-Methylenebis(4,6-di-tert-butylphenol) analytical standard (≥98% purity)
-
HPLC-grade acetonitrile and water
-
Sample matrix (e.g., polymer extract, oil)
-
-
Standard Preparation:
-
Prepare a stock solution of the analytical standard (e.g., 1000 µg/mL) in acetonitrile.
-
Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). This range is chosen to bracket the expected concentration in the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Extract the antioxidant using a suitable solvent (e.g., acetonitrile or hexane) via sonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water. The high organic content is necessary to elute the non-polar analyte in a reasonable time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Verify linearity (R² ≥ 0.995).
-
Inject the prepared samples.
-
Identify the analyte peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the concentration in the sample using the calibration curve.
-
Industrial Applications
The unique combination of high antioxidant activity, low volatility, and excellent thermal stability makes this class of bisphenols indispensable in protecting a wide range of materials.[10]
-
Plastics and Elastomers: It is widely used as a non-staining antioxidant in polyolefins (polyethylene, polypropylene), ABS resins, and synthetic rubbers (SBR, NBR).[10][11] Its presence at typical loadings of 0.1-1.5% can extend the service life of these materials by preventing embrittlement and discoloration during processing and end-use.[10]
-
Lubricants and Fuels: In lubricants, it inhibits the formation of sludge and acidic byproducts that arise from oil oxidation at high temperatures, ensuring engine performance and longevity.[12]
-
Adhesives and Coatings: It protects adhesives and coatings from degradation upon exposure to heat and light, preserving their mechanical and aesthetic properties.
Safety and Toxicology
Understanding the toxicological profile is paramount for safe handling and risk assessment.
-
GHS Classification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]
-
Acute Toxicity: Related compounds exhibit low acute toxicity, with oral LD50 values in rats reported to be greater than 5000 mg/kg body weight.
-
Other Concerns: Some hindered phenols are under scrutiny as potential endocrine disruptors.[1] Furthermore, the 2,2'-methylenebis(4-methyl-6-tert-butylphenol) variant is classified as a substance suspected of damaging fertility or the unborn child.[4][13] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used during handling.[13]
Conclusion
2,2'-Methylenebis(4,6-di-tert-butylphenol) is a high-performance antioxidant whose chemical properties are precisely tailored for protecting organic materials from oxidative degradation. Its efficacy is rooted in the sterically hindered phenolic functional groups that efficiently scavenge free radicals while maintaining stability. Through a combination of robust thermal properties, low volatility, and compatibility with numerous substrates, it provides essential protection in demanding industrial applications. A thorough understanding of its chemical behavior, supported by reliable analytical methods, is crucial for its effective and safe implementation in the development of durable, long-lasting products.
References
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Synthesis, Characterization and Application of 2, 2'- Methylene-Bis (4,6-Di-Tert-Butyl-Phenyl) Phosphate Sodium. ResearchGate. [Link]
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2,2',6,6'-tetra-tert-butyl-4,4'-methylenediphenol CAS No. 118-82-1. Tintoll. [Link]
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2,2'-Methylenebis(4-methyl-6-tert-butylphenol) Global Market Insights. LinkedIn. [Link]
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Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol. ResearchGate. [Link]
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Experimental and theoretical investigations of the antioxidant activity of 2,2′‐methylenebis(4,6‐dialkylphenol) compounds. SciSpace. [Link]
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Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. PubMed. [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH). [Link]
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Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. ResearchGate. [Link]
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Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. [Link]
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[Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. PubMed. [Link]
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HPTLC quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. ResearchGate. [Link]anticancer_potential_against_prostate_cancer)
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